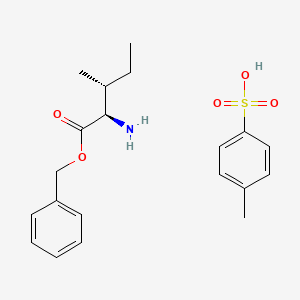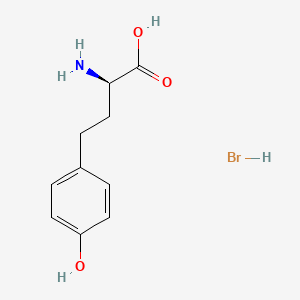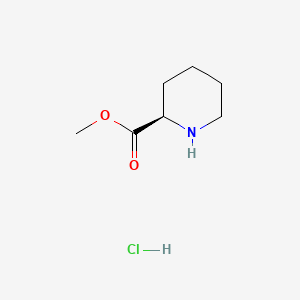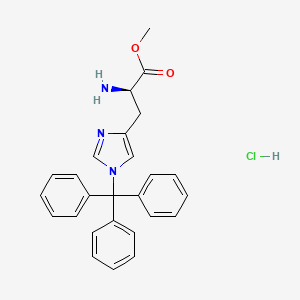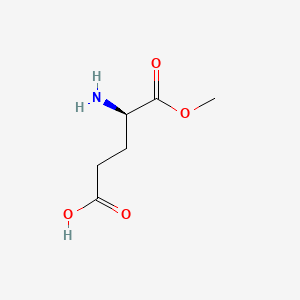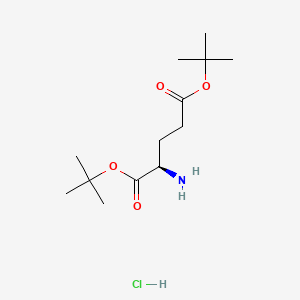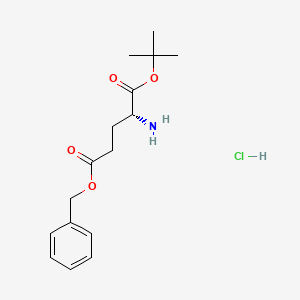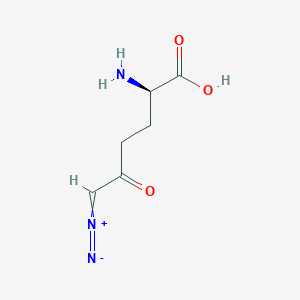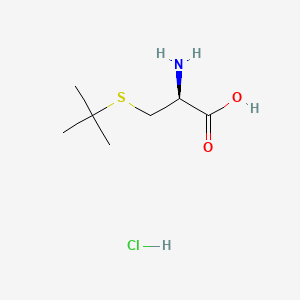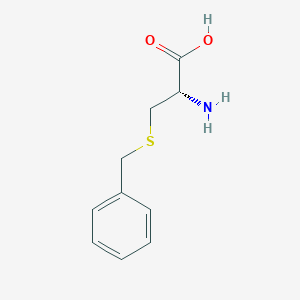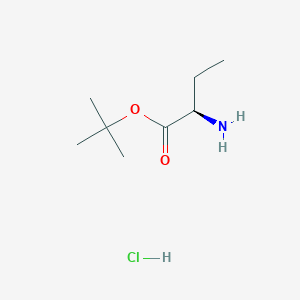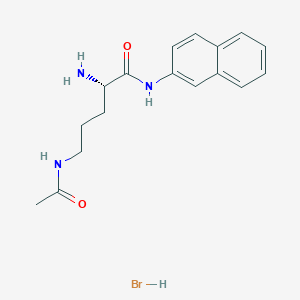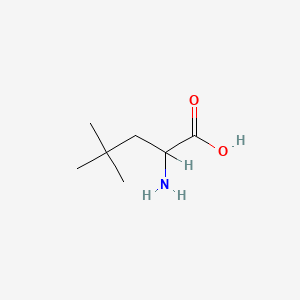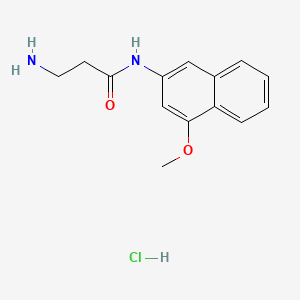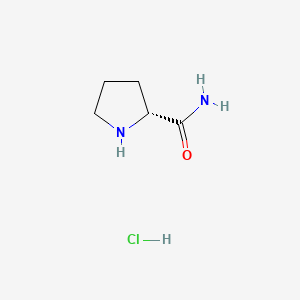
(R)-Pyrrolidine-2-carboxamide hydrochloride
Overview
Description
Pyrrolidine-2-carboxamide is a type of compound known as a carboxamide, which is an organic compound that contains a carbonyl (C=O) group attached to an amine group. The “®” indicates that this compound is a specific enantiomer, or spatial arrangement of atoms, which can significantly affect its properties and interactions with other molecules1.
Synthesis Analysis
While I couldn’t find specific synthesis methods for “®-Pyrrolidine-2-carboxamide hydrochloride”, the synthesis of similar compounds often involves reactions such as reductive amination or transamination2. These methods can be used to introduce the amine group into the molecule.
Molecular Structure Analysis
The molecular structure of a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” would likely involve a five-membered ring (due to the pyrrolidine backbone) with a carboxamide group attached. The exact structure would depend on the specific locations of these groups3.Chemical Reactions Analysis
Again, while specific reactions involving “®-Pyrrolidine-2-carboxamide hydrochloride” are not available, carboxamides in general can undergo a variety of reactions. These include hydrolysis, reduction, and reactions with Grignard reagents4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence of the carboxamide group and the pyrrolidine backbone6.Scientific Research Applications
Stereochemistry in Pharmacology
The stereochemistry of phenylpiracetam and its methyl derivative has been explored, showing that the pharmacological profile can be significantly improved by focusing on enantiomerically pure forms. The direct relationship between the configuration of stereocenters and biological properties has been highlighted, with evidence supporting the pharmacological advantages of specific stereoisomers, emphasizing the necessity for drug substance purification from less active ones (Veinberg et al., 2015).
Pyrrolidine as a Scaffold in Drug Discovery
Pyrrolidine rings play a crucial role in medicinal chemistry, serving as a versatile scaffold for developing compounds to treat human diseases. Their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage has been instrumental in creating bioactive molecules with target selectivity. The review discusses the influence of steric factors on biological activity and the structure–activity relationship of pyrrolidine-based compounds (Li Petri et al., 2021).
Pyrrolidine in Coagulation Factor Xa Inhibitors
Research on inhibitors of Factor Xa, a potential target for antithrombotic agents, has seen significant contributions, including the systematic development of potent, orally bioavailable inhibitors. The exploration of pyrrolidinone series of inhibitors has resulted in efficacious agents with exquisite selectivity against other serine proteases, demonstrating the impact of pyrrolidine derivatives in developing new therapeutic options (Pauls et al., 2001).
Proline and Pyrrolidine Metabolism in Plant Defense
Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a critical role in plant defense against pathogens. The tight regulation of proline-P5C metabolism during pathogen infection and abiotic stress, involving changes in mitochondrial P5C synthesis or levels, suggests a complex mechanism of defense responses, potentially involving salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death (Qamar et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure7.
Future Directions
The future directions for a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” could involve further research into its properties and potential applications. This could include studying its synthesis, reactions, and potential uses in fields such as medicine or materials science8.
Please note that this information is based on similar compounds and general chemical principles, and may not accurately represent the specific properties of “®-Pyrrolidine-2-carboxamide hydrochloride”. Further research would be needed to obtain more accurate and specific information.
properties
IUPAC Name |
(2R)-pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKSDAVTCKIENY-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673769 | |
| Record name | D-Prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Pyrrolidine-2-carboxamide hydrochloride | |
CAS RN |
50894-62-7 | |
| Record name | D-Prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-pyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



